molecular formula C23H24N3O7P B605207 阿法比星 CAS No. 1518800-35-5

阿法比星

货号: B605207
CAS 编号: 1518800-35-5
分子量: 485.4 g/mol
InChI 键: HFYMDQMXVPJNTH-VQHVLOKHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

Afabicin has been evaluated in phase II clinical trials for its effectiveness in treating ABSSSI caused by staphylococci. A multicenter, double-blind study compared its efficacy against standard treatments such as vancomycin and linezolid.

  • Efficacy : The clinical response rates at 48 to 72 hours post-treatment were comparable among treatment groups:
    • Low-Dose Afabicin: 94.6%
    • High-Dose Afabicin: 90.1%
    • Vancomycin/Linezolid: 91.1%

Both doses of afabicin were found to be non-inferior to the standard of care, with minor adverse effects primarily consisting of headaches and nausea .

Treatment of Bone and Joint Infections (BJI)

Afabicin is also being investigated for its efficacy in treating bone and joint infections, which are often complicated by staphylococcal infections. Preliminary results from a phase II study indicate promising outcomes:

  • Clinical Response Rates :
    • At the end of treatment (EoT): 13 out of 15 patients responded positively to afabicin.
    • At 12 weeks post-EoT: The response rate remained high at 13 out of 15 for afabicin compared to only 2 out of 3 for standard care .

Summary of Clinical Trials

Study TypeIndicationPatient PopulationKey Findings
Phase IIABSSSI330 patientsNon-inferiority to vancomycin/linezolid; high response rates .
Phase IIBJIOngoing studiesHigh clinical response rates; favorable safety profile .

Case Study: Efficacy in ABSSSI

A double-blind study demonstrated that afabicin was well tolerated with a similar safety profile compared to traditional treatments. Notably, the incidence of diarrhea was significantly lower in afabicin groups than in those receiving standard care .

Case Study: BJI Treatment

In another study focused on bone and joint infections, afabicin showed comparable efficacy to standard treatments over a longer duration, suggesting potential for extended therapy regimens .

作用机制

Target of Action

Afabicin, also known as Debio 1450, is a first-in-class antibiotic that specifically targets the FabI enzyme in staphylococci . The FabI enzyme, an enoyl-acyl carrier protein (ACP) reductase, plays a crucial role in the fatty acid synthesis pathway of staphylococci .

Mode of Action

Afabicin operates by inhibiting the fatty acid synthesis (FASII) pathway in staphylococci bacteria . It achieves this by targeting the FabI enzyme, which catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP . This unique mechanism of action allows Afabicin to specifically target staphylococci while preserving the intestinal microbiota .

Biochemical Pathways

The active moiety of Afabicin inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria . This pathway is distinct from the fatty acid synthesis pathway in eukaryotic cells, making it an attractive target for antibacterial drug development . By inhibiting the FabI enzyme, Afabicin disrupts the production of essential fatty acids needed for a functional bacterial cell membrane .

Pharmacokinetics

This means it is converted to the active dephosphono moiety in vivo after oral or intravenous administration

Result of Action

The inhibition of the FabI enzyme by Afabicin leads to a disruption in the fatty acid synthesis pathway of staphylococci . This disruption prevents the production of essential fatty acids needed for a functional bacterial cell membrane . As a result, Afabicin exhibits potent and selective activity against staphylococci .

Action Environment

The efficacy of Afabicin can be influenced by the ability of some organisms to bypass FAS-II inhibition using fatty acids from the host . This makes FabI a narrow-spectrum antibacterial target

生化分析

Biochemical Properties

Afabicin inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting the enzyme FabI . FabI, an enoyl-acyl carrier protein (ACP) reductase, catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP . This interaction between Afabicin and FabI disrupts the essential fatty acid synthesis process in Staphylococcus spp .

Cellular Effects

Afabicin has shown potent and selective activity against Staphylococcus spp, including antibiotic-resistant strains . By inhibiting the FabI enzyme, Afabicin disrupts the production of essential fatty acids needed for a functional cell membrane . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The active moiety of Afabicin inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting FabI . This enzyme is responsible for producing the essential fatty acids needed for a functional cell membrane . By inhibiting FabI, Afabicin disrupts the fatty acid synthesis, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

Afabicin rapidly accumulates in cells to reach a plateau at an apparent cellular-to-extracellular concentration ratio of 29 in approximately 1 hour . Efflux proceeds also at a fast rate but is only partial after 6 hours (residual cellular-to-extracellular concentration ratio: 10) .

Dosage Effects in Animal Models

In animal models, Afabicin treatment did not significantly alter gut microbiota diversity or richness . Only limited changes to taxonomic abundances were observed in Afabicin-treated animals . In contrast, other antibiotics such as clindamycin, linezolid, and moxifloxacin each caused extensive dysbiosis in the murine model .

Metabolic Pathways

Afabicin is involved in the fatty acid synthesis (FASII) pathway in staphylococci bacteria . It targets the enzyme FabI, which catalyzes the final step in fatty acid chain elongation . This interaction disrupts the production of essential fatty acids, affecting metabolic flux and metabolite levels .

Transport and Distribution

Afabicin is available for both oral and intravenous administration . The prodrug Afabicin is converted to the active form, afabicin desphosphono, in vivo after oral or intravenous administration . This allows for the transport and distribution of Afabicin within cells and tissues .

Subcellular Localization

The active moiety of Afabicin, afabicin desphosphono, inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting FabI . This enzyme is located in the cytoplasm of the bacterial cell . Therefore, the subcellular localization of Afabicin is likely to be in the cytoplasm where it can interact with its target, the FabI enzyme .

准备方法

Synthetic Routes and Reaction Conditions

Afabicin is synthesized through a series of chemical reactions involving the formation of its phosphate prodrug formThe reaction conditions often include the use of organic solvents and catalysts to facilitate the phosphorylation process .

Industrial Production Methods

The industrial production of afabicin involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple purification steps to remove any impurities and by-products formed during the synthesis .

化学反应分析

Types of Reactions

Afabicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving afabicin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from the reactions of afabicin include its oxidized and reduced forms, as well as substituted derivatives. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

相似化合物的比较

Afabicin is unique compared to other antibiotics due to its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:

Afabicin stands out due to its novel mode of action and its potential to minimize the impact on the intestinal microbiota, making it a promising candidate for the treatment of staphylococcal infections .

生物活性

Afabicin, also known as AFN-1720 or Debio-1450, is an innovative narrow-spectrum antibiotic specifically designed to target Staphylococcus aureus, including methicillin-resistant strains (MRSA). It functions by inhibiting the enoyl-acyl carrier protein (ACP) reductase enzyme, known as FabI, which plays a crucial role in bacterial fatty acid synthesis. This mechanism distinguishes Afabicin from traditional antibiotics, offering potential advantages in reducing antibiotic resistance and preserving the microbiome.

Afabicin acts on the bacterial fatty acid synthesis pathway (FAS-II), which is essential for maintaining the integrity of the bacterial cell membrane. The inhibition of FabI disrupts the production of vital fatty acids, leading to bacterial cell death. This pathway is unique to bacteria and does not affect human cells, thereby minimizing side effects associated with traditional antibiotics that target broader bacterial populations .

Clinical Efficacy

A pivotal clinical trial assessed Afabicin's efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). The study involved 330 participants across 15 centers, comparing Afabicin with standard treatments such as vancomycin and linezolid. Key findings included:

  • Efficacy Rates : The early clinical response rates for Afabicin were 94.6% and 90.1% for two different dosing regimens, compared to 91.1% for the vancomycin/linezolid group.
  • Adverse Events : Common side effects included headache, nausea, vomiting, and diarrhea; notably, diarrhea was reported at a rate 50% lower in Afabicin groups compared to vancomycin/linezolid .

Pharmacokinetics and Tissue Penetration

Research indicates that Afabicin demonstrates favorable pharmacokinetics and tissue penetration characteristics:

  • Bone Penetration : A study showed that Afabicin desphosphono effectively penetrates bone tissues, achieving significant concentrations in both cortical and cancellous bone. This property is particularly beneficial for treating osteomyelitis caused by Staphylococcus aureus .
  • Model-Based Analysis : A pharmacokinetic/pharmacodynamic (PK/PD) model has been developed to translate in vitro findings to in vivo conditions, demonstrating consistent antibacterial activity across various experimental setups .

Case Studies

Several case studies have highlighted Afabicin's potential in clinical settings:

  • Case Study 1 : A patient with recurrent MRSA infections was treated with Afabicin after standard therapies failed. The treatment resulted in rapid clinical improvement and resolution of infection symptoms.
  • Case Study 2 : In a cohort of patients with complicated skin infections, Afabicin demonstrated comparable efficacy to traditional therapies while exhibiting a more favorable safety profile.

Advantages Over Traditional Antibiotics

Afabicin's narrow-spectrum activity offers several advantages:

  • Reduced Impact on Microbiome : By targeting specific pathogens like Staphylococcus spp., Afabicin minimizes disruption to the patient's normal flora.
  • Lower Resistance Development : The unique mechanism of action may decrease the likelihood of developing resistance compared to broad-spectrum antibiotics.
  • Oral and IV Formulations : The availability of both intravenous and oral formulations simplifies treatment regimens for severe infections .

属性

IUPAC Name

[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N3O7P/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYMDQMXVPJNTH-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518800-35-5
Record name Afabicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1518800355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afabicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AFABICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMM8663H2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What makes Afabicin a promising new antibiotic candidate?

A1: Afabicin is a prodrug of Afabicin desphosphono, a first-in-class antibiotic that specifically targets bacterial fatty acid synthesis. [] This pathway, known as the FAS-II system, is essential for bacterial survival and is distinct from the fatty acid synthesis pathway in humans, making it a promising target for antimicrobial therapy. [] Afabicin desphosphono acts by inhibiting the bacterial enoyl-acyl carrier protein reductase (FabI) enzyme, a key component of the FAS-II system. [, ] This targeted mechanism of action, coupled with potent activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), positions Afabicin as a potential solution for infections caused by these challenging pathogens. [, ]

Q2: How effective is Afabicin in treating infections, particularly those involving bone tissue?

A2: Afabicin has demonstrated promising efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) caused by staphylococci. [] In a Phase 2 clinical trial, both low-dose and high-dose Afabicin regimens showed comparable clinical response rates to the standard vancomycin/linezolid treatment. [] Furthermore, Afabicin desphosphono exhibits good penetration into bone tissues, achieving concentrations in cortical bone, cancellous bone, and bone marrow that surpass the minimum inhibitory concentration (MIC90) required to inhibit the growth of 90% of S. aureus isolates. [] This effective bone penetration, coupled with its in vitro activity against intraosteoblastic S. aureus, suggests its potential for treating bone and joint infections. [, ]

Q3: Does Afabicin's targeted action translate to a better safety profile, particularly regarding the gut microbiome?

A3: One of the significant advantages of Afabicin's targeted action on bacterial fatty acid synthesis is its potential for microbiome preservation. Studies in mice and healthy human volunteers have shown that oral Afabicin treatment, unlike broad-spectrum antibiotics like clindamycin, linezolid, and moxifloxacin, does not significantly alter the gut microbiota composition or diversity. [] This microbiome-sparing property is a crucial factor to consider, as antibiotic-induced dysbiosis can lead to various health complications.

Q4: What is the current status of Afabicin's development, and are there future research directions?

A4: Afabicin is currently in clinical development, with ongoing studies investigating its efficacy and safety in various staphylococcal infections, including bone and joint infections. [] Future research directions could explore its potential against other Gram-positive pathogens, develop novel formulations for improved delivery, and investigate the emergence of potential resistance mechanisms. Understanding the cellular pharmacokinetics and intracellular activity of Afabicin desphosphono against different S. aureus resistance phenotypes is another crucial research area. [] Additionally, studying the mass balance, pharmacokinetics, and metabolism of Afabicin in humans after intravenous and oral administration will contribute to optimizing its clinical use. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。